1-Demethyl-4'-chlorodiazepam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

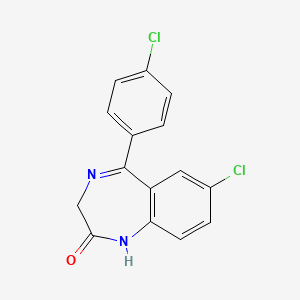

1-脱メチル-4’-クロロジアゼパムは、7-クロロ-5-(4-クロロフェニル)-1,3-ジヒドロ-2H-1,4-ベンゾジアゼピン-2-オンとしても知られており、ベンゾジアゼピン系に属する化合物です。ベンゾジアゼピンは、主に不安、不眠症、その他の様々な神経障害の治療に用いられる、精神活性作用で知られています。 この化合物は、特に中枢神経系におけるγ-アミノ酪酸(GABA)受容体との相互作用で注目されています .

準備方法

1-脱メチル-4’-クロロジアゼパムの合成は、一般的に以下の手順を伴います。

出発物質: 合成は、4-クロロフェニルヒドラジンと2-アミノ-5-クロロベンゾフェノンの調製から始まります。

環化反応: これらの出発物質は、環化反応を受けてベンゾジアゼピンコア構造を形成します。

この化合物の工業生産方法は広く文書化されていませんが、一般的には、大規模生産用に最適化された類似の合成経路に従っています。

化学反応の分析

1-脱メチル-4’-クロロジアゼパムは、いくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されて様々な代謝物を形成することができます。

還元: 還元反応は、ベンゾジアゼピンコアを変換し、薬理作用を変化させる可能性があります。

置換: ハロゲン化やその他の置換反応は、異なる官能基を導入することができ、様々な生物学的活性を有する誘導体の形成につながります.

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。

科学研究への応用

1-脱メチル-4’-クロロジアゼパムは、幅広い科学研究への応用があります。

化学: 分析化学では、ベンゾジアゼピンの同定と定量のための基準物質として使用されています。

生物学: この化合物は、GABA受容体への影響と神経伝達を調節する可能性のある役割について研究されています。

医学: 研究は、不安症、てんかん、その他の神経学的状態の治療における可能性のある使用を探索し、その抗不安作用と抗けいれん作用に焦点を当てています。

科学的研究の応用

1-Demethyl-4’-chlorodiazepam has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.

Biology: The compound is studied for its effects on GABA receptors and its potential role in modulating neurotransmission.

Medicine: Research focuses on its anxiolytic and anticonvulsant properties, exploring its potential use in treating anxiety disorders, epilepsy, and other neurological conditions.

作用機序

1-脱メチル-4’-クロロジアゼパムは、主に中枢神経系におけるGABA受容体との相互作用を通じてその効果を発揮します。これらの受容体に結合することで、GABAの抑制効果を高め、脳に鎮静効果をもたらします。 このメカニズムは、他のベンゾジアゼピンと似ており、塩化物チャネルの開口頻度を増加させることが知られており、その結果、ニューロン膜の過分極とニューロンの興奮性の低下につながります .

類似の化合物との比較

1-脱メチル-4’-クロロジアゼパムは、ジアゼパム、ロラゼパム、クロナゼパムなどの他のベンゾジアゼピンと比較することができます。 これらのすべての化合物は、類似の核心構造と作用機序を共有していますが、1-脱メチル-4’-クロロジアゼパムは、その特定の置換パターンによってユニークであり、これはその薬物動態的および薬力学的特性に影響を与える可能性があります .

類似の化合物

ジアゼパム: 不安、筋肉の痙攣、発作の治療に一般的に使用されます。

ロラゼパム: その強力な抗不安作用と鎮静作用で知られています。

クロナゼパム: 主にてんかんとパニック障害の治療に使用されます.

類似化合物との比較

1-Demethyl-4’-chlorodiazepam can be compared to other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a similar core structure and mechanism of action, 1-Demethyl-4’-chlorodiazepam is unique due to its specific substitution pattern, which may influence its pharmacokinetic and pharmacodynamic properties .

Similar Compounds

Diazepam: Commonly used for anxiety, muscle spasms, and seizures.

Lorazepam: Known for its potent anxiolytic and sedative effects.

Clonazepam: Primarily used in the treatment of epilepsy and panic disorders.

特性

分子式 |

C15H10Cl2N2O |

|---|---|

分子量 |

305.2 g/mol |

IUPAC名 |

7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10Cl2N2O/c16-10-3-1-9(2-4-10)15-12-7-11(17)5-6-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |

InChIキー |

XKAHDJVCUSNHTE-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)

![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)

![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)

![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)

![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)

![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)

![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)